molecular formula C8H12Cl2N2O2 B2732263 2-(4-Hydrazinylphenyl)acetic acid dihydrochloride CAS No. 1909309-05-2

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride

Cat. No.: B2732263
CAS No.: 1909309-05-2
M. Wt: 239.1
InChI Key: VOSJFJSLCMCVFB-UHFFFAOYSA-N
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Description

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is characterized by the presence of a hydrazine group attached to a phenylacetic acid moiety, and it exists as a dihydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinylphenyl)acetic acid dihydrochloride typically involves the reaction of 4-nitrophenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, followed by acidification to obtain the dihydrochloride salt. The reaction conditions include:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

Scientific Research Applications

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinylphenyl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinobenzoic acid
  • 4-Hydrazinylbenzene sulfonic acid
  • 4-Hydrazinylbenzoic acid methyl ester

Uniqueness

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride is unique due to its specific structure, which combines a hydrazine group with a phenylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

2-(4-hydrazinylphenyl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-10-7-3-1-6(2-4-7)5-8(11)12;;/h1-4,10H,5,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSJFJSLCMCVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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